Ácido 3-Tetrazol-1-YL-1H-pirazol-4-carboxílico dihidrocloruro

Descripción general

Descripción

3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C5H6Cl2N6O2 and its molecular weight is 253.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Proteómica

Ácido 3-Tetrazol-1-YL-1H-pirazol-4-carboxílico dihidrocloruro: se utiliza en la investigación proteómica . La proteómica implica el estudio a gran escala de proteínas, particularmente sus estructuras y funciones. Este compuesto se puede utilizar como una herramienta bioquímica para investigar las interacciones de proteínas, las modificaciones y los niveles de expresión dentro de las células.

Diseño y Descubrimiento de Medicamentos

El papel del compuesto en el diseño de fármacos es significativo debido a su potencial como bloque de construcción para crear nuevos agentes farmacéuticos . Sus propiedades estructurales le permiten interactuar con varios objetivos biológicos, que se pueden explotar para desarrollar nuevos medicamentos con acciones específicas.

Estudios de Acoplamiento Molecular

El acoplamiento molecular es un método utilizado para predecir la orientación preferida de una molécula a una segunda cuando está unida a la otra para formar un complejo estable . This compound se puede utilizar en modelos computacionales para comprender la interacción entre los fármacos y sus objetivos.

Complejos Diagnósticos

Este compuesto también es un componente en el desarrollo de complejos de diagnóstico . Estos complejos se pueden utilizar para la detección y cuantificación de biomoléculas, lo cual es crucial para diagnosticar diversas enfermedades.

Investigación de Materiales Energéticos

La combinación de fragmentos estructurales energéticos que se encuentran en este compuesto lo convierte en un candidato para diseñar nuevos materiales energéticos . Estos materiales tienen aplicaciones en campos como la pirotecnia y los explosivos.

Síntesis de Oligonucleótidos

This compound: se utiliza en la síntesis de oligonucleótidos como un activador ácido del proceso de acoplamiento . Esto es esencial en la síntesis de fragmentos cortos de ADN o ARN, que tienen aplicaciones en pruebas genéticas e investigación.

Mecanismo De Acción

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

A related compound has been shown to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride might interact with its targets in a similar manner, leading to changes in the target’s function.

Result of Action

Related compounds have shown antipromastigote activity , suggesting that this compound might have similar effects.

Análisis Bioquímico

Biochemical Properties

3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to exhibit a broad range of biological effects, including antibacterial, anticancer, anti-inflammatory, and antifungal activities . It interacts with enzymes such as succinate dehydrogenase, inhibiting its activity and thereby affecting the mitochondrial respiration chain . Additionally, it has been observed to bind with penicillin-binding proteins, disrupting the synthesis of bacterial cell walls and leading to cell lysis .

Cellular Effects

The effects of 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the binding of AT1 receptors to angiotensin II in rat liver membranes, thereby affecting blood pressure regulation . Furthermore, it exhibits antifungal activity by inhibiting the growth of phytopathogenic fungi through the disruption of their cellular processes .

Molecular Mechanism

At the molecular level, 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride exerts its effects through various binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting succinate dehydrogenase and penicillin-binding proteins . These interactions lead to the inhibition of enzyme activity, disruption of cellular processes, and changes in gene expression. The compound’s ability to form hydrogen bonds with specific amino acids in the active sites of enzymes further enhances its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur in the presence of strong acids or oxidants . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antibacterial and antifungal activities . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues . Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with succinate dehydrogenase highlights its role in the mitochondrial respiration chain . Additionally, its ability to inhibit penicillin-binding proteins suggests its involvement in bacterial cell wall synthesis pathways . These interactions underscore the compound’s potential as a therapeutic agent in targeting specific metabolic processes.

Transport and Distribution

The transport and distribution of 3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride within cells and tissues are facilitated by various transporters and binding proteins. The compound’s solubility in water and acetonitrile allows for efficient cellular uptake and distribution . Once inside the cell, it can localize to specific compartments, where it exerts its biochemical effects. The compound’s ability to form stable complexes with biomolecules further enhances its distribution and activity within the cell .

Subcellular Localization

3-Tetrazol-1-YL-1H-pyrazole-4-carboxylic acid dihydrochloride exhibits specific subcellular localization, which influences its activity and function. The compound is known to target mitochondria, where it inhibits succinate dehydrogenase and disrupts the mitochondrial respiration chain . Additionally, it can localize to the bacterial cell wall, where it interacts with penicillin-binding proteins and inhibits cell wall synthesis . These targeting signals and post-translational modifications direct the compound to specific compartments, enhancing its therapeutic potential.

Actividad Biológica

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid dihydrochloride is a heterocyclic compound with notable biological activities. This article explores its biochemical properties, cellular effects, and potential applications in various fields, supported by relevant research findings and data.

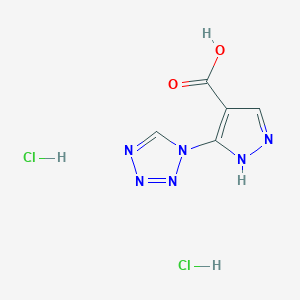

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 253.05 g/mol

- CAS Number : 1011355-63-7

This compound belongs to the class of tetrazole derivatives, which are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

1. Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, the compound has been tested against various bacterial strains, showing promising results comparable to standard antibiotics. Studies have demonstrated that similar pyrazole-tetrazole compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus effectively .

2. Anti-inflammatory Effects

The anti-inflammatory potential of 3-tetrazol-1-yl-1H-pyrazole-4-carboxylic acid dihydrochloride has been highlighted in multiple studies. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays have shown that related compounds can reduce inflammation in models of carrageenan-induced edema .

3. Anticancer Activity

The compound has demonstrated anticancer properties in various studies. For example, it has been reported to inhibit tubulin polymerization, a critical process in cancer cell division. The IC values for certain derivatives indicate effective cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer) . A comparative analysis of IC values is presented below:

| Compound | Target Cell Line | IC (µM) |

|---|---|---|

| 3-Tetrazol-1-YL-Pyrazole | HT-29 | 7.23 |

| 3-Tetrazol-1-YL-Pyrazole | PC-3 | 9.15 |

| Doxorubicin | HT-29 | 2.24 |

| Doxorubicin | PC-3 | 3.86 |

The biological activity of 3-tetrazol-1-yL-1H-pyrazole-4-carboxylic acid dihydrochloride is attributed to its ability to act as a nonclassical bioisostere of carboxylic acids due to its similar pKa values. This property allows it to interact with various biological targets effectively . The compound's structure facilitates its role in enzyme inhibition and receptor binding, making it a valuable candidate for drug development.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole-tetrazole derivatives against E. coli and Staphylococcus aureus. The results indicated that compounds with a tetrazole ring exhibited enhanced activity compared to their non-tetrazole counterparts, suggesting the importance of this structural feature in antimicrobial action .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, researchers tested the compound in a carrageenan-induced rat paw edema model. The results showed a significant reduction in edema comparable to indomethacin, a standard anti-inflammatory drug, highlighting the therapeutic potential of this compound in treating inflammatory diseases .

Propiedades

IUPAC Name |

5-(tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O2.2ClH/c12-5(13)3-1-6-8-4(3)11-2-7-9-10-11;;/h1-2H,(H,6,8)(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTBJQNLNYTVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)N2C=NN=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.